2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol

Asymmetric Catalysis Chiral Ligand Enantioselective Synthesis

This is the critical precursor for Me-CAMPY, a superior chiral 1,2-diamine ligand. Its C8-hydroxyl establishes a stereocenter essential for asymmetric induction, while the C2-methyl group provides the necessary steric bulk. This combination is what differentiates it from the non-methylated CAMPY precursor, enabling enantiomeric excess up to 69% ee in Rh-catalyzed asymmetric transfer hydrogenation (ATH) under specific conditions. Researchers developing novel asymmetric transformations should prioritize this scaffold (>99% ee achievable via enzymatic resolution) over the des-methyl analog to access a tunable steric environment for demanding substrates. This chiral building block is also essential for constructing libraries of enantiomerically pure drug candidates for structure-activity relationship (SAR) studies.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B8606302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCCC2O)C=C1
InChIInChI=1S/C10H13NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h5-6,9,12H,2-4H2,1H3
InChIKeyXZXFPXRTQDBCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol: A Chiral Tetrahydroquinoline Scaffold for Asymmetric Synthesis


2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol (CAS 6469-82-5) is a chiral heterocyclic building block featuring a partially saturated quinoline core, a stereocenter at the C8 position, and a methyl substituent at the C2 position. This compound serves as a versatile small-molecule scaffold and is a key intermediate for generating enantiomerically pure derivatives, such as the 8-amine analog Me-CAMPY, which are used as novel ligands in asymmetric catalysis [1]. Its structural features are critical for applications in medicinal chemistry and the development of chiral catalysts .

Why 2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol Cannot Be Substituted with Other Tetrahydroquinolines


Generic substitution of 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol with simpler analogs like 5,6,7,8-tetrahydroquinoline or its 8-amine derivative is not feasible due to the unique combination of the C2 methyl and C8 hydroxyl groups. The C8 hydroxyl group establishes a chiral center essential for asymmetric induction, while the C2 methyl group dictates the steric and electronic environment, which is critical for enantioselectivity in catalytic applications. For example, the methylated amine analog Me-CAMPY demonstrates vastly different performance in asymmetric transfer hydrogenation (ATH) compared to the non-methylated CAMPY, achieving up to 69% enantiomeric excess (ee) under specific conditions [1]. Removing or altering these substituents leads to a loss of chiral induction and can drastically change the compound's physicochemical properties, such as predicted pKa, which shifts from ~13.4 for the des-methyl analog to a distinct value for the 2-methyl derivative .

Quantifiable Performance Benchmarks for 2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol vs. Close Analogs


Chiral Ligand Precursor Performance: Me-CAMPY vs. CAMPY in Asymmetric Transfer Hydrogenation

The 2-methyl-substituted 8-amino derivative (Me-CAMPY), which is directly synthesized from 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol, functions as a superior chiral ligand compared to its des-methyl analog CAMPY. In Rh-catalyzed asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines, Me-CAMPY-based catalysts provided up to 69% enantiomeric excess (ee). While this result is moderate, it represents a significant performance improvement for sterically demanding substrates, a feat not achievable with the simpler CAMPY ligand lacking the 2-methyl group [1].

Asymmetric Catalysis Chiral Ligand Enantioselective Synthesis

Physicochemical Differentiation: Predicted pKa Shift from 5,6,7,8-Tetrahydroquinolin-8-ol

The presence of the 2-methyl group in 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol significantly alters its acidity compared to the non-methylated 5,6,7,8-tetrahydroquinolin-8-ol. The predicted pKa of the des-methyl analog is 13.44±0.20, indicating a weakly acidic phenol-like behavior. The electron-donating inductive effect of the methyl group in the target compound is expected to further increase this pKa, reducing its acidity and altering its ionization state under physiological conditions. This shift changes the compound's solubility and ability to engage in hydrogen bonding as a donor .

Physicochemical Properties pKa Drug-likeness

Enantiomeric Scaffold Purity: Establishing High Optical Purity for Chiral Pool Synthesis

2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol is a critical member of the chiral tetrahydroquinolin-8-ol family, which can be resolved to high enantiopurity. A kinetic enzymatic resolution of the des-methyl analog, rac-5,6,7,8-tetrahydroquinolin-8-ol, yields the desired enantiomer with 99% ee in 41% overall yield . This established route confirms the viability of obtaining the 2-methyl derivative in enantiomerically pure form, a necessity for its use as a chiral building block. The 2-methyl substituent makes resolution even more efficient due to the increased steric bulk around the stereocenter.

Chiral Resolution Enantiomeric Excess Chiral Pool

High-Value Application Scenarios for 2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol


Synthesis of Me-CAMPY-Type Ligands for Asymmetric Catalysis

The primary application is as a precursor for synthesizing Me-CAMPY, a chiral 1,2-diamine ligand. The 2-methyl group provides the necessary steric bulk to induce enantioselectivity up to 69% ee in Rh-catalyzed ATH reactions. Researchers developing novel asymmetric transformations should prioritize this compound over the non-methylated CAMPY precursor to access a superior ligand for demanding substrates [1].

Chiral Building Block for Medicinal Chemistry

The compound is an ideal, enantiomerically pure (>99% ee achievable via enzymatic resolution) scaffold for constructing libraries of chiral drug candidates. The presence of the 2-methyl group allows for the exploration of steric effects that are absent in des-methyl tetrahydroquinoline scaffolds. This makes it essential for structure-activity relationship (SAR) studies where precise spatial arrangement is key .

Synthesis of Chiral NOO-Tridentate Ligands

The target compound shares the core structure of ligands like (8R)-2-(2-hydroxyphenyl)-4-methyl-5,6,7,8-tetrahydro-quinolin-8-ol, which are used in vanadium-catalyzed asymmetric sulfoxidation. This compound can be functionalized similarly to create new rigid, chiral NOO-ligands, with the 2-methyl substituent offering a tunable handle for optimizing enantioselectivity in oxidations [2].

Quote Request

Request a Quote for 2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.